molecular formula C12H12N4O4S B2926503 6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide CAS No. 2034233-64-0

6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide

Cat. No.: B2926503
CAS No.: 2034233-64-0
M. Wt: 308.31
InChI Key: JJEVTBPRCCXBFU-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide is a synthetic compound designed for research purposes, featuring a molecular architecture that combines a pyrimidine heterocycle with a sulfonamide functional group. This combination places it within a class of molecules known to exhibit diverse and potent biological activities, making it a valuable scaffold for investigative applications . Pyrimidine derivatives are privileged structures in medicinal chemistry and are known to interact with a range of biological cancer targets, including various kinases, DNA, and enzymes such as dihydrofolate reductase and thymidylate synthase . The sulfonamide moiety is a key pharmacophore, notably recognized as the most important class of inhibitors for the metalloenzyme carbonic anhydrase (CA) . Molecules that hybridize these two pharmacophores can simultaneously act on different targets within cancer cells, and have demonstrated potent in vitro and in vivo anticancer efficacy, presenting a promising strategy for probing novel therapeutic pathways . This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-21(19,20)16-9-4-2-3-8(5-9)15-12(18)10-6-11(17)14-7-13-10/h2-7,16H,1H3,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEVTBPRCCXBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O4_{4}S
  • Molecular Weight : 306.33 g/mol

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Compound Cell Line IC50_{50} (µM)
This compoundMCF-73.1
Similar Pyrimidine DerivativeHCT1162.2

Antioxidant Activity

The antioxidant properties of this compound have also been studied. Hydroxy-substituted pyrimidines are known to exhibit enhanced antioxidant activity, which may contribute to their ability to prevent oxidative stress in cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antibacterial properties. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine exhibited selective activity against cancer cell lines, with some compounds showing IC50_{50} values as low as 1.2 µM against MCF-7 cells .
  • Antioxidant Mechanisms : Research highlighted that hydroxy groups in pyrimidines enhance electron donation capabilities, improving their antioxidant potential and contributing to reduced cytotoxicity during therapeutic applications .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of various pyrimidine derivatives, revealing significant inhibition against Staphylococcus aureus and Enterococcus faecalis, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Biological Activity (if reported) Reference
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 6-hydroxy, 4-methylpyridin-2-yl Not explicitly reported; research-grade
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Thieno[2,3-d]pyrimidine Pyridin-4-yl, fused benzothieno ring Broad-spectrum antimicrobial activity
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) Thieno[2,3-d]pyrimidine 5,6-dimethyl, 6-methylpyridin-2-yl Best MIC (1.95 µg/mL) vs. P. aeruginosa
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine-4-carboxamide Trifluoromethyl, phenoxyphenyl Supplier-listed; no activity data
Key Observations:
  • Substituent Effects :
    • The methanesulfonamidophenyl group in the target compound may improve solubility via sulfonamide’s polar nature, contrasting with the lipophilic trifluoromethyl group in the analog from .
    • Pyridyl substituents (e.g., in and ) facilitate π-π interactions with aromatic residues in enzyme active sites, a feature absent in the target compound’s phenyl-sulfonamide group.

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